molecular formula C6H12N4 B13099306 4-Butyl-4H-1,2,4-triazol-3-amine

4-Butyl-4H-1,2,4-triazol-3-amine

Cat. No.: B13099306
M. Wt: 140.19 g/mol
InChI Key: FJBSFWQCORJSNO-UHFFFAOYSA-N
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Description

4-Butyl-4H-1,2,4-triazol-3-amine is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The butyl group is attached to the fourth position of the triazole ring, and an amine group is attached to the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-4H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4H-1,2,4-triazol-3-amine with butyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the triazole attacks the butyl halide, resulting in the formation of the desired product .

Another method involves the use of 3-amino-1,2,4-triazole as a starting material. This compound can be reacted with butyl isocyanate under mild conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include butyl halides, 3-amino-1,2,4-triazole, and suitable bases such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives.

Mechanism of Action

The mechanism of action of 4-Butyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding and dipole interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

4-butyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H12N4/c1-2-3-4-10-5-8-9-6(10)7/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

FJBSFWQCORJSNO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NN=C1N

Origin of Product

United States

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